3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
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Overview
Description
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride: (CAS number: 2306244-79-9) is a chemical compound with the following properties:
- Chemical formula:
C7H17Cl2FN2
- Molecular weight: 219.13 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the introduction of a fluorine atom onto a piperidine ring. While specific literature references are scarce, similar compounds can be synthesized using established methods for fluorination reactions. For example, nucleophilic fluorination of a piperidine derivative can yield the desired fluoro-substituted compound.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions for fluorination reactions include the use of fluorinating agents (such as Selectfluor or DAST) and appropriate solvents (e.g., acetonitrile, dichloromethane).
Industrial Production: Information on industrial-scale production methods for this compound is limited. It may be produced in research laboratories or custom synthesis facilities.
Chemical Reactions Analysis
Reactivity: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can participate in various chemical reactions:
Nucleophilic substitution: The fluorine atom can undergo substitution reactions with other nucleophiles.
Reduction: Reduction of the fluorine substituent can yield the corresponding amine.
Other transformations: Depending on the functional groups present, it may undergo additional reactions.
Fluorinating agents: Selectfluor, DAST
Reduction agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst
Solvents: Acetonitrile, dichloromethane, etc.
Major Products: The major products formed from these reactions include fluorinated piperidine derivatives and their reduced forms.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal chemistry: Researchers explore its potential as a building block for drug development.
Biological studies: It may serve as a probe for studying piperidine-containing receptors or enzymes.
Industry: Its unique fluorine substitution can enhance the properties of other molecules.
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, related compounds include:
- Other fluoro-substituted piperidine derivatives.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: (CAS number: 1062580-52-2) .
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C7H17Cl2FN2 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H |
InChI Key |
NKPCYUMLEXPFIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Origin of Product |
United States |
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